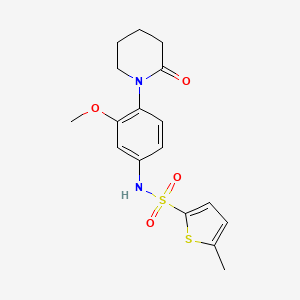

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylthiophene-2-sulfonamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential in various scientific research fields. MPTP is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Scientific Research Applications

Thromboembolic Disease Prevention

One of the related compounds, apixaban, is known to be a direct inhibitor of activated factor X (FXa) and is used in the prevention and treatment of thromboembolic diseases . Given the structural similarity, it is plausible that N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide could also be explored for its anticoagulant properties.

Mechanism of Action

Target of Action

The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of fibrin clots .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting clot formation .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, specifically the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation, which indirectly inhibits platelet aggregation . Therefore, the compound affects both the coagulation pathway and platelet aggregation process.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated through renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation lead to a decrease in clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies of the compound in animal models . The compound has been shown to improve antithrombotic activity without excessive increases in bleeding times .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially lead to drug-drug interactions . The compound has a low potential for such interactions

properties

IUPAC Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-12-6-9-17(24-12)25(21,22)18-13-7-8-14(15(11-13)23-2)19-10-4-3-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMSZELTYJPLJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2930966.png)

![5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2930967.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide](/img/structure/B2930968.png)

![5-chloro-N-[2-(2-fluorophenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2930969.png)

![2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2930971.png)

![2-Chloro-N-[2-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethyl]propanamide](/img/structure/B2930973.png)

![3-amino-N-(4-methyl-1,3-oxazol-2-yl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930976.png)

![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2930980.png)